molecular formula C17H15ClN4O2 B2803611 N-(2-chlorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide CAS No. 880812-25-9

N-(2-chlorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide

Cat. No.: B2803611
CAS No.: 880812-25-9
M. Wt: 342.78
InChI Key: COCPMWKPGKCXBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide is a synthetic small molecule featuring a benzotriazinone core fused to a butanamide chain and substituted with a 2-chlorophenyl group. The benzotriazinone scaffold (4-oxo-3,4-dihydro-1,2,3-benzotriazine) is a heterocyclic system known for its pharmacological relevance, particularly as a modulator of G-protein-coupled receptors (e.g., GPR139) . The 2-chlorophenyl substituent introduces steric and electronic effects that may influence binding affinity and metabolic stability.

Properties

IUPAC Name

N-(2-chlorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c18-13-7-2-4-9-15(13)19-16(23)10-5-11-22-17(24)12-6-1-3-8-14(12)20-21-22/h1-4,6-9H,5,10-11H2,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCPMWKPGKCXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula : C16H15ClN4O2

Molecular Weight : 334.77 g/mol

Structure : The compound features a benzotriazine moiety linked to a butanamide group, which is essential for its biological activity.

PropertyValue
Boiling PointPredicted at 726.6 °C
Density1.36 g/cm³
SolubilitySoluble in DMF, DMSO
pKa9.56
ColorWhite to beige

This compound has been identified as a specific inhibitor of bromodomain-containing proteins BRD7 and BRD9. These proteins play critical roles in regulating gene expression and are implicated in various diseases, including cancer and inflammatory disorders. By inhibiting these proteins, the compound may modulate pathways involved in cell proliferation and inflammation.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by targeting specific pathways involved in tumor growth. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by disrupting the interaction between bromodomains and acetylated histones, leading to altered gene expression profiles that favor cell death.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory effects . It has been tested in models of inflammation where it significantly reduced edema and cytokine production. This effect is likely mediated through the inhibition of pro-inflammatory signaling pathways.

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptosis markers (caspase activation).
  • Inflammation Model
    • In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced swelling compared to controls. Histological analysis revealed decreased leukocyte infiltration in treated tissues.

Research Findings

Recent studies have highlighted the compound's potential as a therapeutic agent:

  • Analgesic Activity : Preliminary screening showed that derivatives of butanamide exhibited significant analgesic effects without causing gastric lesions typically associated with NSAIDs .
  • COX Inhibition : The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. Results indicated selective inhibition of COX-2 at lower concentrations .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of benzotriazinone and benzoxazinone derivatives, which share structural motifs but differ in substituents, ring systems, and biological targets. Below is a systematic comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Modifications Biological Target Key Findings/Activity
N-(2-chlorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide Benzotriazinone 2-chlorophenyl, butanamide chain GPR139 (hypothesized) Structural similarity to patented GPR139 modulators suggests potential receptor activity .
4-Oxo-3,4-dihydro-1,2,3-benzotriazines (Patent EP 2021) Benzotriazinone Varied aryl/alkyl groups GPR139 Explicitly reported as GPR139 modulators for neurological disorders .
Benzo[b][1,4]oxazin-3(4H)-one analogues () Benzoxazinone 3-chlorophenyl, piperazine-carboxamide Undisclosed Substituted phenyl groups (e.g., 3-Cl, 3-OCH₃) enhance binding affinity in SAR studies .
Diarylidene cyclohexanone derivatives () Chromene-tetrahydrofuran 2-chlorobenzylidene, cyano groups Undisclosed Synthesized via malononitrile and benzoyl chloride reactions; no explicit target data .

Core Structural Differences

  • Benzotriazinone vs. Benzoxazinone: The benzotriazinone core (N-heterocycle with three nitrogen atoms) differs from benzoxazinone (O-heterocycle) in electronic properties and hydrogen-bonding capacity.
  • Butanamide Chain vs. Piperazine-Carboxamide : The butanamide linker in the target compound offers greater conformational flexibility compared to the rigid piperazine-carboxamide in ’s analogues. This flexibility may influence pharmacokinetic properties like membrane permeability .

Substituent Effects

  • 2-Chlorophenyl Group : The ortho-chloro substitution on the phenyl ring introduces steric hindrance and electron-withdrawing effects, which may improve metabolic stability compared to para-substituted analogues (e.g., 4-methoxyphenyl in ’s compounds) .
  • Comparison with 3-Chlorophenyl Analogues : ’s compound 22a (3-chlorophenyl) showed moderate activity, suggesting that chloro-substitution position significantly impacts target engagement. The target compound’s 2-chloro configuration may alter binding mode or selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.